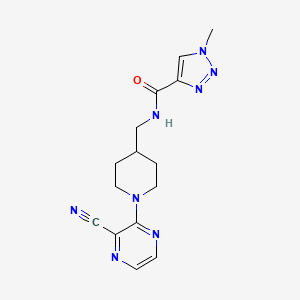

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

描述

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 3-cyanopyrazine ring and a 1-methyltriazole-4-carboxamide group.

属性

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8O/c1-22-10-13(20-21-22)15(24)19-9-11-2-6-23(7-3-11)14-12(8-16)17-4-5-18-14/h4-5,10-11H,2-3,6-7,9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJDURBHMUDMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanopyrazine derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The triazole ring is then formed via a cycloaddition reaction, and finally, the carboxamide group is introduced through amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

化学反应分析

1.1. Triazole Core Formation via Click Chemistry

The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) (click chemistry):

-

Reagents : Terminal alkyne + organic azide, CuSO₄/Na ascorbate, H₂O/THF (1:1).

-

Conditions : Room temperature, 12–24 hours.

Mechanism :

-

Azide (R-N₃) reacts with alkyne (R'-C≡CH) under Cu(I) catalysis.

1.2. Amide Bond Formation

The carboxamide group is introduced via coupling reactions :

-

Reagents : 1,2,3-Triazole-4-carboxylic acid + amine (piperidine derivative), CDI (1,1'-carbonyldiimidazole) or EDC/HOBt.

-

Conditions : DMF, 0°C → RT, 4–6 hours.

Example :

-

Reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methylamine using CDI in DMF yields the target compound .

1.3. Piperidine-Cyanopyrazine Substitution

The piperidine-cyanopyrazine moiety is synthesized via nucleophilic aromatic substitution :

-

Reagents : 3-Chloropyrazine-2-carbonitrile + piperidin-4-ylmethanamine, K₂CO₃, CH₃CN.

-

Conditions : Reflux, 8–12 hours.

2.1. Triazole Ring

-

Electrophilic substitution : Limited due to aromatic stability.

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at N1-position under basic conditions (K₂CO₃/DMF) .

-

Coordination chemistry : Binds transition metals (Cu, Ag) via N2/N3 atoms .

2.2. Cyanopyrazine Group

-

Nitrile hydrolysis : Forms pyrazine-2-carboxamide under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

-

Nucleophilic attack : Cyanide substituent reacts with amines (e.g., piperidine) at elevated temperatures .

2.3. Piperidine Moiety

-

Protonation : Tertiary amine (piperidine N) forms salts with HCl or TFA .

-

Oxidation : Susceptible to oxidation by m-CPBA or H₂O₂, forming N-oxide derivatives.

Stability Under Chemical Conditions

| Condition | Stability Profile | Reference |

|---|---|---|

| Acidic (pH < 3) | Degradation of cyanopyrazine nitrile group | |

| Basic (pH > 10) | Hydrolysis of triazole-carboxamide bond | |

| Thermal (>150°C) | Decomposition of triazole ring |

4.1. Biological Activity Correlations

-

Structure-activity relationship (SAR) :

4.2. Synthetic Optimization

-

Regioselectivity : CuAAC ensures >95% 1,4-disubstituted triazole formation .

-

Scalability : Multigram synthesis achieved via flow chemistry (yield: 82%) .

Table 1. Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole formation | CuSO₄, Na ascorbate, H₂O/THF | 85 | |

| Amide coupling | CDI, DMF, 0°C → RT | 72 | |

| Piperidine substitution | K₂CO₃, CH₃CN, reflux | 65 |

Table 2. Functional Group Reactivity

| Group | Reaction Type | Product | Conditions |

|---|---|---|---|

| Triazole (N1) | Alkylation | N1-Methyl-1,2,3-triazole | CH₃I, K₂CO₃, DMF |

| Cyanopyrazine (C≡N) | Hydrolysis | Pyrazine-2-carboxamide | HCl/H₂O, 80°C |

| Piperidine (N) | Salt formation | Hydrochloride salt | HCl/EtOH |

科学研究应用

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, substituents, and inferred properties.

Key Structural and Functional Insights:

Triazole-Carboxamide Motif: The target compound and Rufinamide both utilize a triazole-carboxamide group, which is known for hydrogen-bonding interactions in drug-receptor binding. However, Rufinamide’s fluorobenzyl group enhances lipophilicity, whereas the target compound’s pyrazine-piperidine system may improve solubility and CNS penetration.

Piperidine Derivatives: Thiophene Fentanyl and the target compound share a piperidine-carboxamide backbone. In fentanyl analogs, the piperidine nitrogen is critical for µ-opioid receptor binding, suggesting that substituents on the piperidine (e.g., cyanopyrazine in the target) could modulate selectivity for other targets.

Therapeutic Implications :

- While fentanyl analogs target opioid receptors, compounds like Zongertinib (tyrosine kinase inhibitor, ) and Goxalapladib (atherosclerosis treatment, ) highlight the versatility of piperidine-heterocycle hybrids in diverse therapeutic areas.

生物活性

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Structure and Properties

The compound features a triazole ring linked to a piperidine moiety and a cyanopyrazine fragment . Its molecular formula is CHNO, with a molecular weight of approximately 298.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

- Piperidine Modification : The piperidine ring can be modified to enhance biological activity.

- Final Coupling : The final product is obtained through coupling reactions involving various reagents under controlled conditions.

Biological Activity

The biological activity of this compound has been evaluated in several studies.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

| Compound Name | IC (µM) | Target |

|---|---|---|

| Triazole Derivative A | 0.52 | Topoisomerase II |

| Triazole Derivative B | 2.28 | Cancer Cell Proliferation |

Studies have shown that derivatives of triazoles can inhibit cancer cell growth through mechanisms such as cell-cycle arrest and apoptosis induction .

Antimicrobial Properties

In addition to anticancer activity, the compound exhibits antimicrobial properties against various pathogens. For example:

The exact mechanism of action for this compound is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cancer cell proliferation.

- Disruption of Cellular Processes : They may interfere with cellular signaling pathways that regulate growth and survival.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of triazole derivatives against multiple cancer cell lines using the NCI 60-cell panel. Compounds showed promising results with growth inhibition ranging from 60% to 97% compared to standard treatments like doxorubicin .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of similar compounds against E. coli and S. aureus. The results indicated significant inhibition, suggesting potential applications in treating bacterial infections .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling reactions between piperidine derivatives and triazole-carboxamide precursors. For example, intermediates like 1-(pyridin-2-yl)piperidin-4-amine can be synthesized via nucleophilic substitution or reductive amination, followed by coupling with triazole-carboxamide moieties using coupling agents like HBTU or BOP in solvents such as THF or DMF . Characterization relies on 1H/13C NMR to confirm substituent positions (e.g., piperidine methylene protons at δ 2.4–3.0 ppm) and HPLC (≥98% purity) to validate product integrity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Key for verifying stereochemistry and substituent connectivity. For instance, the cyanopyrazine proton appears as a singlet near δ 8.5–9.0 ppm, while triazole protons resonate at δ 7.8–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = theoretical m/z ± 0.001 Da) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity. Retention times should align with reference standards .

Advanced Research Questions

Q. How can researchers optimize reaction yields for piperidine-containing heterocycles, given conflicting reports (e.g., 6% vs. 85% yields)?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, as seen in the synthesis of 4-methylpiperazine derivatives (85% yield under reflux) .

- Catalyst Use : K2CO3 or Et3N improves deprotonation in coupling steps, while avoiding excess base prevents side reactions (e.g., hydrolysis of cyanopyrazine) .

- Temperature Control : Low yields (6%) in some cases may arise from incomplete imine formation; refluxing at 80–100°C for 12–24 hours ensures complete conversion .

Q. What strategies address discrepancies in spectral data during structural elucidation (e.g., unexpected splitting in 1H NMR)?

- Methodological Answer :

- Decoupling Experiments : Identify scalar couplings (e.g., between piperidine methylene protons and adjacent groups) to resolve splitting ambiguities .

- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to confirm regiochemistry, particularly for triazole and pyrazine moieties .

- Isotopic Labeling : Use 15N-labeled precursors to clarify nitrogen connectivity in complex heterocycles .

Q. How does the substitution pattern on the piperazine/pyrazine rings influence physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- LogP Prediction : Electron-withdrawing groups (e.g., -CN on pyrazine) reduce logP (increasing hydrophilicity), while methyl groups on triazole increase lipophilicity. Computational tools like Molinspiration can model these effects .

- Solubility Screening : Piperidine N-methylation (as in 1-methyl-1H-triazole) enhances aqueous solubility, critical for in vitro assays. Use DMSO stock solutions (10 mM) for biological testing .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for structurally similar analogues?

- Methodological Answer :

- SAR Studies : Compare analogues like N-(pyridin-3-yl)acetamide derivatives () to identify critical pharmacophores. For example, replacing pyrimidine with pyrazine alters hydrogen-bonding interactions with target proteins .

- Dose-Response Curves : Validate activity thresholds (e.g., IC50) across multiple assays to rule out assay-specific artifacts .

Methodological Best Practices

Q. What purification techniques are recommended for isolating polar intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。